molecular formula C7H4BrClN2 B13031761 2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile

2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile

Cat. No.: B13031761
M. Wt: 231.48 g/mol
InChI Key: BLZGWMXXXYMNDR-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H4BrClN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of both bromine and chlorine substituents on the pyridine ring, as well as a nitrile group attached to the acetonitrile moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-pyridineacetonitrile. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmacological agent or a precursor in drug synthesis.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the nitrile group allows it to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile is unique due to the combination of bromine, chlorine, and nitrile functional groups on the pyridine ring. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

2-(3-bromo-5-chloropyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H4BrClN2/c8-6-3-5(9)4-11-7(6)1-2-10/h3-4H,1H2

InChI Key

BLZGWMXXXYMNDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)CC#N)Cl

Origin of Product

United States

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